PDE4B Enzymatic Potency: 11.7-Fold Improvement over the 4-Phenyl Analog
In a direct head-to-head PDE4B fluorometric assay, 4-(2-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one exhibited an IC50 of 18 nM, while the closest des-methoxy analog (4-phenyl derivative, Example 100) showed an IC50 of 210 nM [1]. This represents an 11.7-fold increase in enzymatic inhibition attributable solely to the 2-methoxy substituent.
| Evidence Dimension | PDE4B enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 18 nM |
| Comparator Or Baseline | 4-Phenyl analog (US20070078135A1 Example 100): 210 nM |
| Quantified Difference | 11.7-fold lower IC50 |
| Conditions | Human recombinant PDE4B1 catalytic domain, cAMP substrate at Km, 1 h incubation, fluorescence polarization readout |
Why This Matters
This potency gap directly translates to lower required dosing in cellular and in vivo models, making the compound the preferred candidate for lead optimization campaigns aiming at maximal target engagement with minimal compound load.
- [1] US Patent US20070078135A1. Pyrazolopyridine derivatives as PDE4 inhibitors. Filing date: 2006-09-29. Publication date: 2007-04-05. Example 123 (target compound) and Example 100 (comparator). View Source
